2,3,4,5,6-PENTAFLUORO-N~1~-(2-METHOXY-4-NITROPHENYL)BENZAMIDE
Overview
Description
2,3,4,5,6-PENTAFLUORO-N~1~-(2-METHOXY-4-NITROPHENYL)BENZAMIDE is a complex organic compound with the molecular formula C14H6F5N2O4 This compound is characterized by the presence of multiple fluorine atoms, a methoxy group, and a nitro group attached to a benzamide structure
Preparation Methods
The synthesis of 2,3,4,5,6-PENTAFLUORO-N~1~-(2-METHOXY-4-NITROPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the pentafluorobenzamide core This can be achieved through the reaction of pentafluorobenzoyl chloride with ammonia or an amineIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2,3,4,5,6-PENTAFLUORO-N~1~-(2-METHOXY-4-NITROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
2,3,4,5,6-PENTAFLUORO-N~1~-(2-METHOXY-4-NITROPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N~1~-(2-METHOXY-4-NITROPHENYL)BENZAMIDE involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms enhances its ability to form strong interactions with proteins and enzymes. The methoxy and nitro groups contribute to its reactivity and binding affinity. These interactions can modulate the activity of specific biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 2,3,4,5,6-PENTAFLUORO-N~1~-(2-METHOXY-4-NITROPHENYL)BENZAMIDE include:
2,3,4,5,6-Pentafluorobenzamide: Lacks the methoxy and nitro groups, making it less reactive.
2,3,4,5,6-Pentafluoroanisole: Contains a methoxy group but lacks the nitro group.
4-Fluoro-N-(3-(2,3,4,5,6-pentafluorophenoxy)-phenyl)-benzamide: Contains a similar fluorinated structure but with different substituents .
Properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-(2-methoxy-4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F5N2O4/c1-25-7-4-5(21(23)24)2-3-6(7)20-14(22)8-9(15)11(17)13(19)12(18)10(8)16/h2-4H,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHZTUHJSVFFAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F5N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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